molecular formula C22H27F2NO B5066944 [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol

[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol

Cat. No. B5066944
M. Wt: 359.5 g/mol
InChI Key: AEDZXCSGSXCFBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, also known as DFB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. DFB is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The exact mechanism of action of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act as a modulator of various neurotransmitter systems, including the dopamine and serotonin systems. [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has also been shown to bind to the mu opioid receptor, which may contribute to its potential as a treatment for neuropathic pain.
Biochemical and Physiological Effects:
[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects, including anti-inflammatory effects, modulation of neurotransmitter systems, and potential as a treatment for neuropathic pain and depression. However, more research is needed to fully understand the extent of these effects and their potential therapeutic applications.

Advantages and Limitations for Lab Experiments

[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments, including its relatively easy synthesis and purification, its potential as a modulator of various neurotransmitter systems, and its potential as a treatment for various conditions. However, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol also has limitations, including its relatively low solubility in water and potential toxicity at high doses.

Future Directions

There are several potential future directions for the study of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol, including further research into its mechanism of action, its potential therapeutic applications, and its potential as a treatment for various conditions. Additionally, the development of more potent and selective derivatives of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol may lead to new therapeutic options for various conditions.

Synthesis Methods

[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol can be synthesized through various methods, including the reduction of the corresponding ketone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of the corresponding nitrile using lithium aluminum hydride or hydrogenation over a palladium catalyst. Regardless of the method used, the synthesis of [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol requires careful attention to detail and purification to ensure the compound's purity.

Scientific Research Applications

[3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research fields. One study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has anti-inflammatory effects in a mouse model of acute lung injury. Another study found that [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has potential as a treatment for neuropathic pain. Additionally, [3-(2,4-difluorobenzyl)-1-(3-phenylpropyl)-3-piperidinyl]methanol has been studied for its potential as an antidepressant and for its effects on the dopamine and serotonin systems.

properties

IUPAC Name

[3-[(2,4-difluorophenyl)methyl]-1-(3-phenylpropyl)piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F2NO/c23-20-10-9-19(21(24)14-20)15-22(17-26)11-5-13-25(16-22)12-4-8-18-6-2-1-3-7-18/h1-3,6-7,9-10,14,26H,4-5,8,11-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZXCSGSXCFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCC2=CC=CC=C2)(CC3=C(C=C(C=C3)F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(2,4-Difluorobenzyl)-1-(3-phenylpropyl)piperidin-3-yl]methanol

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